Spiro[3.5]nonan-7-yl methanesulfonate
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Overview
Description
Spiro[3.5]nonan-7-yl methanesulfonate is an organic compound with the molecular formula C10H18O3S It is characterized by a spirocyclic structure, which means that two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]nonan-7-yl methanesulfonate typically involves the reaction of spiro[3.5]nonan-7-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
[ \text{Spiro[3.5]nonan-7-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-7-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form spiro[3.5]nonan-7-one.
Reduction: Reduction reactions can convert the compound back to spiro[3.5]nonan-7-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used. For example, with hydroxide ions, the product is spiro[3.5]nonan-7-ol.
Oxidation: The major product is spiro[3.5]nonan-7-one.
Reduction: The major product is spiro[3.5]nonan-7-ol.
Scientific Research Applications
Spiro[3.5]nonan-7-yl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[3.5]nonan-7-yl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in medicinal chemistry for the development of drugs that target specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.5]nonan-7-ylmethyl methanesulfonate
- Spiro[3.5]nonan-7-yl chloride
- Spiro[3.5]nonan-7-yl acetate
Uniqueness
Spiro[3.5]nonan-7-yl methanesulfonate is unique due to its spirocyclic structure and the presence of the methanesulfonate group, which imparts distinct chemical reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H18O3S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
spiro[3.5]nonan-7-yl methanesulfonate |
InChI |
InChI=1S/C10H18O3S/c1-14(11,12)13-9-3-7-10(8-4-9)5-2-6-10/h9H,2-8H2,1H3 |
InChI Key |
BQWLIDMUPDQMGU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCC2(CCC2)CC1 |
Origin of Product |
United States |
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